molecular formula C24H23N3O4S B11598178 2-{(5E)-6-oxo-5-[2-(pentyloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate CAS No. 617694-63-0

2-{(5E)-6-oxo-5-[2-(pentyloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate

Cat. No.: B11598178
CAS No.: 617694-63-0
M. Wt: 449.5 g/mol
InChI Key: DSGPCOKNHRAGGG-RCCKNPSSSA-N
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Description

2-{(5E)-6-oxo-5-[2-(pentyloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate is a complex organic compound with a unique structure that includes a thiazolo-triazole core

Preparation Methods

The synthesis of 2-{(5E)-6-oxo-5-[2-(pentyloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the thiazolo-triazole core, followed by the introduction of the benzylidene and pentyloxy groups. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods would likely optimize these conditions for scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

    Addition: Addition reactions may occur at the double bonds present in the structure, using reagents such as hydrogen or halogens.

Scientific Research Applications

2-{(5E)-6-oxo-5-[2-(pentyloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{(5E)-6-oxo-5-[2-(pentyloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and resulting in a therapeutic effect.

Comparison with Similar Compounds

Similar compounds include those with thiazolo-triazole cores or benzylidene groups. Examples are:

2-{(5E)-6-oxo-5-[2-(pentyloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties.

Biological Activity

The compound 2-{(5E)-6-oxo-5-[2-(pentyloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate (CAS: 617694-63-0) is a complex organic molecule with potential biological activities. Its unique structure includes a thiazolo[3,2-b][1,2,4]triazole core fused with a phenyl acetate moiety and substituted with a pentyloxy group. This article reviews the biological activity of this compound based on existing research findings.

Structural Characteristics

The molecular formula of the compound is C24H23N3O4SC_{24}H_{23}N_{3}O_{4}S with a molecular weight of approximately 449.5 g/mol. The structural features that may contribute to its biological activity include:

  • Thiazolo[3,2-b][1,2,4]triazole core : Known for various bioactive properties.
  • Pentyloxy substitution : May influence lipophilicity and receptor interactions.
  • Phenyl acetate moiety : Potentially enhances pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit several biological activities, including:

  • Antimicrobial : Potential to inhibit the growth of various pathogens.
  • Anti-inflammatory : May reduce inflammation through modulation of inflammatory pathways.
  • Anticancer : Initial studies suggest possible effects on cancer cell proliferation.

1. Antimicrobial Activity

A study involving thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated significant antimicrobial effects against both gram-positive and gram-negative bacteria. The mechanism appears to involve interference with bacterial cell wall synthesis and function .

2. Anti-inflammatory Effects

The anti-inflammatory potential was evaluated through in vitro assays where derivatives exhibited inhibition of pro-inflammatory cytokines. Compounds similar to our target showed promising results in reducing inflammation markers such as TNF-alpha and IL-6 .

3. Anticancer Properties

Molecular docking studies have indicated that the compound can bind effectively to targets involved in cancer progression. For instance, it has shown potential in inhibiting enzymes related to tumor growth and metastasis .

Pharmacokinetics and Drug-Likeness

Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential. Key parameters assessed include:

  • Lipophilicity : The compound's ability to cross biological membranes is influenced by its lipophilicity. Studies using reversed-phase thin-layer chromatography have indicated favorable lipophilic characteristics .
ParameterValue
LipophilicityModerate to High
GI AbsorptionHigh
BBB PenetrationYes
CYP450 InhibitionModerate

Interaction Studies

To elucidate the interactions of this compound with biological targets:

  • Molecular Docking : Computational studies predict strong binding affinities to various receptors.
  • Surface Plasmon Resonance : This technique can be employed to measure real-time binding interactions with target proteins.

Properties

CAS No.

617694-63-0

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

[2-[(5E)-6-oxo-5-[(2-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate

InChI

InChI=1S/C24H23N3O4S/c1-3-4-9-14-30-19-12-7-5-10-17(19)15-21-23(29)27-24(32-21)25-22(26-27)18-11-6-8-13-20(18)31-16(2)28/h5-8,10-13,15H,3-4,9,14H2,1-2H3/b21-15+

InChI Key

DSGPCOKNHRAGGG-RCCKNPSSSA-N

Isomeric SMILES

CCCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC(=O)C)S2

Canonical SMILES

CCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC(=O)C)S2

Origin of Product

United States

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